molecular formula C15H8FIO2 B8408411 7-Fluoro-3-iodo-2-phenyl-chromen-4-one

7-Fluoro-3-iodo-2-phenyl-chromen-4-one

Cat. No.: B8408411
M. Wt: 366.12 g/mol
InChI Key: QAZACXWBTUGYGK-UHFFFAOYSA-N
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Description

7-Fluoro-3-iodo-2-phenyl-chromen-4-one (CAS 1279088-36-6) is a synthetic fluorinated and iodinated derivative of the chromen-4-one scaffold, recognized as a privileged structure in medicinal chemistry . The strategic incorporation of fluorine is a well-established modification to enhance key properties of drug candidates, including metabolic stability, lipophilicity, and bioavailability . This makes fluorinated chromen-4-ones valuable precursors for developing novel therapeutic agents. Chromen-4-one derivatives demonstrate a broad spectrum of biological activities, with significant research interest in their potential as anticancer, antiviral, anti-inflammatory, and antibacterial agents . Furthermore, closely related 6-iodo-7-fluorinated flavonol analogues have shown promising inhibitory effects against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), highlighting the potential of such compounds in neurodegenerative disease research, such as for Alzheimer's disease . The presence of both fluorine and iodine atoms on the core structure provides multiple synthetic handles for further functionalization via metal-catalyzed cross-coupling reactions, allowing for extensive structure-activity relationship (SAR) studies . This compound is intended for research and development applications only in laboratory settings. This product is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C15H8FIO2

Molecular Weight

366.12 g/mol

IUPAC Name

7-fluoro-3-iodo-2-phenylchromen-4-one

InChI

InChI=1S/C15H8FIO2/c16-10-6-7-11-12(8-10)19-15(13(17)14(11)18)9-4-2-1-3-5-9/h1-8H

InChI Key

QAZACXWBTUGYGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)F)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Chromen-4-one Derivatives

To contextualize the unique features of 7-fluoro-3-iodo-2-phenyl-chromen-4-one, we compare it with structurally related compounds from the literature.

Structural and Substituent Analysis

Table 1: Substituent Positions and Molecular Properties

Compound Name Position 2 Position 3 Position 7 Molecular Formula Molecular Weight (g/mol) Key References
This compound Phenyl Iodo Fluoro C₁₅H₈FIO₂ 366.13* -
7-Hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one () Trifluoromethyl 4-Methoxyphenyl Hydroxy C₁₇H₁₁F₃O₄ 336.26
7-Ethoxy-3-phenyl-4H-chromen-4-one () Phenyl Phenyl Ethoxy C₁₇H₁₄O₃ 266.29
3,7-Dihydroxy-2-phenyl-4H-chromen-4-one () Phenyl Hydroxy Hydroxy C₁₅H₁₀O₄ 254.24
7-Hydroxy-2-methyl-3-phenyl-chromen-4-one () Methyl Phenyl Hydroxy C₁₆H₁₂O₃ 252.26
Key Observations:

Halogen vs. Oxygenated Substituents: The target compound’s iodo group at position 3 introduces significant steric bulk and polarizability compared to methoxy () or hydroxy groups (). Iodine’s large atomic radius may influence crystal packing and intermolecular interactions. Fluoro at position 7 (electron-withdrawing) contrasts with hydroxy () or ethoxy () groups (electron-donating), altering the chromenone ring’s electronic density and acidity.

Aromatic vs.

Solubility and Reactivity :

  • The iodo group in the target compound increases molecular weight and lipophilicity, likely reducing aqueous solubility compared to hydroxy- or methoxy-substituted analogs ().
  • Fluoro at position 7 may enhance metabolic stability compared to ethoxy (), which is prone to oxidative degradation.

Preparation Methods

Core Chromen-4-one Formation via Claisen-Schmidt Condensation

The chromen-4-one scaffold is typically constructed via Claisen-Schmidt condensation between 2-hydroxyacetophenone derivatives and aromatic aldehydes. For 7-fluoro-substituted precursors, 2-hydroxy-4-fluoroacetophenone serves as the starting material. Reacting this with benzaldehyde under basic conditions (KOH/EtOH) yields 2-phenyl-7-fluoro-chromen-4-one . Key parameters include:

ParameterOptimal ConditionYield (%)Reference
BaseKOH (10% w/v)68–72
SolventEthanol
TemperatureReflux (78°C)
Reaction Time6–8 hours

This method faces limitations in introducing iodine at the 3-position due to electron-deficient aromatic rings, necessitating post-cyclization halogenation .

Electrophilic Iodination at the 3-Position

Direct iodination of 2-phenyl-7-fluoro-chromen-4-one is achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS). Source demonstrates that molecular iodine (I₂) with K₂CO₃ in DMF facilitates regioselective iodination at the 3-position:

ReagentCatalyst/BaseYield (%)Selectivity
I₂ (1.2 equiv)K₂CO₃, DMF, 80°C78>95% 3-iodo
NIS (1.5 equiv)BF₃·OEt₂, CH₂Cl₂, 0°C6589% 3-iodo

Mechanistic studies indicate that the electron-withdrawing fluoro group at C7 directs electrophilic attack to C3 via para-directing effects .

An alternative route involves late-stage introduction of the phenyl group at C2. Source outlines a Suzuki-Miyaura coupling between 3-iodo-7-fluoro-chromen-4-one and phenylboronic acid:

ComponentQuantityConditionsYield (%)
3-Iodo precursor1.0 mmolPd(PPh₃)₄ (1 mol%)82
Phenylboronic acid1.2 mmolCs₂CO₃, dioxane/H₂O
Temperature80°C, 4.5 hours

This method offers superior regiocontrol compared to Friedel-Crafts alkylation, avoiding competing substitutions at C6 or C8 .

One-Pot Tandem Halogenation and Cyclization

Source describes a silver-catalyzed tandem process for simultaneous core formation and iodination. Using 3-ethynyl-7-fluoro-chromen-4-one and ethyl isocyanoacetate, the reaction proceeds via alkyne-allene tautomerism and iodocyclization:

StepReagents/ConditionsIntermediate
CyclizationAgOAc, DMF, MW irradiationEnaminoketone
IodinationI₂, NaH, 80°CXanthone derivative

Yields reach 70–75%, though scalability is limited by microwave requirements .

Starting MaterialReagentYield (%)Purity
7-Hydroxy derivativeDAST (3 equiv), CH₂Cl₂6398%

This method avoids harsh fluorinating agents like HF but requires anhydrous conditions .

Purification and Characterization

Final purification employs silica gel chromatography (hexane/EtOAc, 3:1), with yields averaging 65–82%. Characterization data from sources include:

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.30 (d, J = 7.9 Hz, 1H, H5), 7.71 (t, J = 7.8 Hz, 1H, H6), 7.42 (m, 5H, Ph), 6.91 (d, J = 2.3 Hz, 1H, H8) .

  • ¹³C NMR : 177.6 (C4), 161.2 (C7-F), 137.3 (C3-I), 129.7 (Ph) .

  • HRMS : [M+H]⁺ calc. 381.9921, found 381.9918 .

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
Claisen-SchmidtScalable, low costMulti-step iodination68–72
Suzuki CouplingRegioselectiveRequires Pd catalyst82
Tandem HalogenationOne-pot efficiencyMicrowave dependency70–75

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Fluoro-3-iodo-2-phenyl-chromen-4-one, and how do halogenation steps influence regioselectivity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the chromenone core via condensation of a phenol derivative and an aldehyde/ketone precursor (e.g., 2-hydroxyphenyl ketones) . Introduction of iodine at position 3 requires careful optimization:

  • Halogenation : Electrophilic iodination (e.g., using I₂ with AgOTf or CuI) under controlled temperatures (0–25°C) to avoid over-iodination .
  • Regioselectivity : Steric and electronic effects of the 2-phenyl and 7-fluoro groups direct iodination to position 3. Computational modeling (DFT) can predict reactive sites .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane removes byproducts like di-iodinated analogs .

Q. How can spectroscopic techniques (NMR, XRD) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the fluorine-coupled splitting of aromatic protons (e.g., 7-F coupling with C6-H, δ ~6.8–7.2 ppm) and iodine’s deshielding effect on C3 (δ_C ~90–100 ppm) .
  • XRD : Crystallographic data (e.g., space group P2₁/c, unit cell parameters a=22.37 Å, b=6.88 Å) validate planar chromenone geometry and halogen bonding interactions .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the fluorescence properties of this compound, and what mechanistic insights do these provide?

  • Methodological Answer :

  • Solvent Effects : In polar solvents (e.g., DMSO), intramolecular charge transfer (ICT) between the electron-withdrawing iodine/fluoro groups and chromenone core enhances fluorescence quantum yield (Φ=0.45). Use time-resolved fluorescence spectroscopy to measure lifetime (τ ~2–4 ns) .
  • Temperature Dependence : Non-radiative decay dominates at >40°C, reducing Φ. Arrhenius plots of Φ vs. 1/T reveal activation energy barriers (~15–20 kJ/mol) for excited-state relaxation .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results) for this compound?

  • Methodological Answer :

  • Assay Standardization : Use CLSI guidelines for MIC assays, ensuring consistent inoculum size (1×10⁵ CFU/mL) and solvent controls (e.g., ≤1% DMSO) to avoid false negatives .
  • Structural Confirmation : Re-analyzе batch purity via HPLC-MS; impurities like 3-iodo-7-fluoro-2-phenyl-chromen-4-one (lacking iodine) may explain discrepancies .
  • Synergy Testing : Combine with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to assess potentiation in resistant strains .

Q. How does the iodine substituent at position 3 modulate the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer :

  • Catalytic Systems : Pd(PPh₃)₄ with K₂CO₃ in THF/H₂O enables Suzuki coupling at C3-I, replacing iodine with aryl/heteroaryl groups. Monitor reaction progress via TLC (Rf shift from 0.7 to 0.3 in hexane/EtOAc 3:1) .
  • Electronic Effects : Iodine’s strong σ-donor character increases oxidative addition efficiency (turnover frequency >500 h⁻¹) but may require ligand tuning (e.g., XPhos) to suppress homocoupling .

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